Positional Isomerism: 5-Alkylated vs. 6-Alkylated Indoloquinoxaline Activity Divergence
The target compound is a 5-alkylated 5H-indolo(2,3-b)quinoxaline isomer. US Patent 4,916,124 explicitly discloses that 5-alkylated products exhibit 'essentially lower activity' compared to 6-alkylated congeners [1]. This positional effect is so pronounced that the patent teaches removal of 5-alkylated byproducts via chromatography to avoid contamination of the more active 6-isomer [1]. For procurement, this means the 5-substituted compound serves as a distinct chemical tool for probing positional isomerism effects on target engagement, DNA intercalation geometry, and off-target profiles—applications that cannot be fulfilled by the 6-isomer.
| Evidence Dimension | Antiviral/anticancer activity as a function of alkylation position |
|---|---|
| Target Compound Data | 5-alkylated 5H-indolo(2,3-b)quinoxaline (explicitly cited as low-activity isomer) |
| Comparator Or Baseline | 6-alkylated 6H-indolo(2,3-b)quinoxaline (high-activity isomer; e.g., B-220 with IC50 values in low micromolar range against HSV-1) |
| Quantified Difference | Qualitative; 'essentially lower activity' for 5-alkylated vs. 6-alkylated (patent statement) |
| Conditions | Patent claim based on antiviral screening (HSV-1, VZV, CMV) and anticancer assays as described in US 4,916,124 |
Why This Matters
Procurement of the 5-isomer enables positional isomerism SAR studies; substitution with a generic 6-isomer would yield opposite activity trends and confound experimental conclusions.
- [1] Lundblad L, Bergman J, Gerdin B, Kihlström I, Engqvist R. Indoloquinoxalines with substituents in 6-position containing cyclic groups as antiviral agents. US Patent 4,916,124. Issued April 10, 1990. View Source
